molecular formula C14H11ClO2 B14065813 Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate

Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate

Katalognummer: B14065813
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: RZKJLTVBYHTTQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. It is characterized by a biphenyl core with a chlorine atom at the 5-position and a carboxylate ester group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: In industrial settings, the production of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The biphenyl core can be oxidized to form biphenyl quinones under specific conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in ether

Major Products:

    Substitution: Derivatives with different substituents replacing the chlorine atom

    Oxidation: Biphenyl quinones

    Reduction: Methyl 5-Chloro-[1,1’-biphenyl]-2-methanol

Wissenschaftliche Forschungsanwendungen

Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is primarily related to its ability to interact with biological targets through its biphenyl core and functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Losartan: A biphenyl derivative used as an antihypertensive agent.

    Valsartan: Another biphenyl derivative with similar therapeutic applications.

    Irbesartan: A compound with a biphenyl core used in the treatment of hypertension.

Comparison: Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activities. Unlike the aforementioned compounds, it is primarily used in research and industrial applications rather than as a therapeutic agent.

Eigenschaften

Molekularformel

C14H11ClO2

Molekulargewicht

246.69 g/mol

IUPAC-Name

methyl 4-chloro-2-phenylbenzoate

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3

InChI-Schlüssel

RZKJLTVBYHTTQV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.